Oxypertine
Overview
Description
Oxypertine is an antipsychotic compound used primarily in the treatment of schizophrenia and anxiety. Chemically, it is an indole and phenylpiperazine derivative. This compound works by depleting catecholamines, though it does not affect serotonin levels .
Mechanism of Action
Mode of Action
Oxypertine operates by depleting catecholamines . . The interaction of this compound with its targets leads to changes in the neurotransmitter levels in the brain, which can alter mood and behavior.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholaminergic system . By depleting catecholamines, this compound can influence various downstream effects related to these neurotransmitters.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By depleting catecholamines, this compound can alter neuronal signaling, which may result in changes in mood and behavior . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, potentially including this compound. Factors such as diet, lifestyle, and exposure to environmental pollutants can affect drug metabolism and efficacy . .
Biochemical Analysis
Biochemical Properties
Oxypertine interacts with various biomolecules in the body. Like reserpine and tetrabenazine, this compound depletes catecholamines, though not serotonin, possibly underlying its neuroleptic efficacy . This interaction with catecholamines and serotonin indicates that this compound may interact with enzymes and proteins involved in the synthesis, transport, and degradation of these neurotransmitters .
Cellular Effects
The cellular effects of this compound are primarily related to its impact on neurotransmitter levels. By depleting catecholamines, this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is related to its ability to deplete catecholamines This suggests that this compound may bind to and inhibit enzymes involved in the synthesis of catecholamines, leading to their depletion
Metabolic Pathways
Given its role in depleting catecholamines, this compound may interact with enzymes involved in the synthesis and degradation of these neurotransmitters .
Preparation Methods
The synthesis of oxypertine involves several steps:
Starting Material: The process begins with 5,6-dimethoxy-2-methyl-indole.
Formation of Glyoxylyl Chloride: This compound is treated with oxalyl chloride to form 5,6-dimethoxy-2-methyl-3-indole glyoxylyl chloride.
Amide Formation: The glyoxylyl chloride is then reacted with 1-phenyl-piperazine to form an amide.
Reduction: The final step involves reducing the amide with lithium aluminium hydride to produce this compound.
Chemical Reactions Analysis
Oxypertine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, though detailed products of such reactions are not extensively documented.
Reduction: The reduction of this compound typically involves reagents like lithium aluminium hydride.
Substitution: Substitution reactions can occur at the indole or phenylpiperazine moieties, depending on the reagents and conditions used.
Scientific Research Applications
Oxypertine has been extensively studied for its applications in:
Medicine: Primarily used as an antipsychotic for treating schizophrenia and anxiety.
Neuropharmacology: Research has shown that this compound depletes catecholamines, which is crucial for its neuroleptic efficacy.
Comparative Studies: Studies have compared this compound with other antipsychotics like trifluoperazine, highlighting its effectiveness in treating certain aspects of schizophrenic behavior.
Comparison with Similar Compounds
Oxypertine is similar to compounds like reserpine and tetrabenazine, which also deplete catecholamines. its structure is more closely related to solypertine and milipertine. The primary distinction lies in its selective depletion of catecholamines without affecting serotonin levels, which sets it apart from other neuroleptics .
References
Properties
IUPAC Name |
5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18/h4-8,15-16,24H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPUUGSGHNIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165185 | |
Record name | Oxypertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153-87-7 | |
Record name | Oxypertine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxypertine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxypertine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxypertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxypertine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPERTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JGL4G25R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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